3-oxo-N-phenylpyrazolidine-1-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-N-phenylpyrazolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c14-9-6-7-13(12-9)10(15)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,15)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAGEBPBUVUMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-phenylpyrazolidine-1-carbothioamide typically involves the reaction of phenylhydrazine with a suitable carbonyl compound, followed by the introduction of a carbothioamide group. One common method involves the condensation of phenylhydrazine with an α,β-unsaturated carbonyl compound to form a pyrazolidine intermediate. This intermediate is then reacted with thiocarbonyldiimidazole to introduce the carbothioamide group .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-phenylpyrazolidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
3-oxo-N-phenylpyrazolidine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-oxo-N-phenylpyrazolidine-1-carbothioamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with structurally or functionally related compounds:
Pyrazolidine Derivatives
- 3-oxo-pyrazolidine-1-carboxamide (C₄H₇N₃O₂): Lacks the phenyl and thioamide groups.
N-phenylpyrazolidine-1-carbothioamide (C₁₀H₁₁N₃S) :
Missing the 3-oxo group, leading to reduced polarity and possible differences in hydrogen-bonding capacity.
Thioamide-Containing Analogues
N-phenylthiourea (C₇H₈N₂S) :
A simpler thioamide without a heterocyclic core. The pyrazolidine ring in the target compound may enhance conformational stability and binding affinity in biological systems.3-oxo-N-(p-tolyl)pyrazolidine-1-carbothioamide (C₁₁H₁₃N₃OS) :
A methyl-substituted phenyl variant. The electron-donating methyl group could increase lipophilicity and alter metabolic stability compared to the parent compound.
Functional Group Modifications
Limitations
This analysis is generalized due to the absence of experimental data or peer-reviewed studies in the provided evidence. Further research is required to validate physicochemical, biological, or synthetic properties.
Biological Activity
3-oxo-N-phenylpyrazolidine-1-carbothioamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.
- IUPAC Name : this compound
- Molecular Formula : C10H10N2OS
- Molecular Weight : 210.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The compound's structure allows it to act as a potential inhibitor of pro-inflammatory cytokines, which are crucial in conditions such as acute lung injury and sepsis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity :
- Antimicrobial Properties :
- Cytotoxic Effects :
Case Studies
Several studies have explored the effects of similar compounds, providing insights into the potential applications of this compound:
Study 1: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of a related compound in a mouse model of LPS-induced acute lung injury. The administration of the compound resulted in reduced pulmonary edema and improved survival rates in treated mice .
Study 2: Antimicrobial Activity
In a comparative study, various pyrazolidine derivatives were tested for their antimicrobial properties. Some derivatives demonstrated significant inhibition zones against common pathogens, suggesting that modifications to the pyrazolidine structure could enhance efficacy .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Anti-inflammatory | Antimicrobial | Cytotoxicity |
|---|---|---|---|
| This compound | Moderate | Limited | Moderate |
| Derivative A (e.g., 4-Oxo Compound) | High | High | High |
| Derivative B (e.g., Pyrazole) | Moderate | Moderate | Low |
Future Directions
Further research is necessary to elucidate the full range of biological activities and mechanisms of action for this compound. Potential areas for exploration include:
- Structure-activity relationship (SAR) studies to optimize efficacy.
- In vivo studies to assess therapeutic potential.
- Investigation into its effects on different cancer types.
Q & A
Q. What structural modifications enhance selectivity in enzyme inhibition?
- Methodology : Perform SAR studies:
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring.
- Replace the pyrazolidine ring with pyrrolidine or piperidine derivatives.
- Evaluate inhibition constants (Kᵢ) against target enzymes (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
